Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold
An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthyridine: Properties, Synthesis, and Application
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of three-dimensional complexity, synthetic accessibility, and favorable pharmacological properties is relentless. Bicyclic nitrogen-containing heterocycles are cornerstones of this endeavor, with the tetrahydronaphthyridine (THN) core emerging as a particularly valuable motif.[1] THNs fuse a pyridine ring with a saturated piperidine ring, providing a rigid structure with a high fraction of sp³-hybridized carbons (Fsp³), a feature highly desirable for improving aqueous solubility and metabolic stability in drug candidates.[1]
This guide focuses on 8-Bromo-1,2,3,4-tetrahydronaphthyridine , a key intermediate for chemical library synthesis and drug discovery. It is crucial to recognize that "naphthyridine" is an isomeric class. This document will primarily address the 1,6-naphthyridine isomer, for which more definitive data is available, while also drawing relevant insights from the closely related 1,8-naphthyridine isomer. The strategic placement of a bromine atom on the pyridine ring transforms this scaffold into a versatile platform for extensive derivatization via modern cross-coupling chemistry, making it an indispensable tool for researchers in drug development.
PART 1: Physicochemical and Spectroscopic Properties
While specific experimental data such as melting and boiling points for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine are not widely reported in peer-reviewed literature—a common occurrence for specialized synthetic intermediates—its core chemical properties can be reliably cataloged.
Core Properties of 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
| Property | Value | Source |
| CAS Number | 362606-16-4 | [2] |
| Molecular Formula | C₈H₉BrN₂ | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid at room temperature. | Inferred |
| Purity | Commercially available up to 97% | [2] |
| Storage | Recommended storage at 2-8°C, protected from light. | [3] |
Spectroscopic Characterization (Predicted)
As a senior scientist, the ability to predict spectroscopic data is key to confirming the identity of synthesized compounds. Below is an expert analysis of the expected NMR spectra for 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.5 ppm). The proton at C5 will likely appear as a singlet, and the proton at C7 will appear as a singlet.
-
Aliphatic Protons (Piperidine Ring): Three distinct signals are expected for the -CH₂- groups of the tetrahydropyridine ring. These will likely present as multiplets or triplets in the ~1.5-4.0 ppm range.
-
C4-H₂: A triplet adjacent to the NH group.
-
C3-H₂: A multiplet coupled to protons on C2 and C4.
-
C2-H₂: A triplet adjacent to the aromatic ring.
-
-
Amine Proton (N-H): A broad singlet, typically in the ~4.0-5.5 ppm range, whose chemical shift can be concentration-dependent.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon bearing the bromine (C8) will be significantly downfield.
-
Aliphatic Carbons: Three signals for the saturated carbons of the piperidine ring will appear in the upfield region (~20-50 ppm).
-
PART 2: Modern Synthesis Methodologies
Access to the tetrahydronaphthyridine scaffold has been advanced by the development of modular and scalable synthetic methods, moving away from harsher, classical cyclizations.[4] A state-of-the-art approach for both 1,6- and 1,8-THN cores is the automated, continuous flow synthesis utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr reaction.[1]
Workflow: Automated Flow Synthesis of Tetrahydronaphthyridines
Caption: Automated continuous flow synthesis of THNs.
Protocol: Synthesis of a Spirocyclic 1,6-THN Analogue
This protocol is adapted from the work of Cao et al. and demonstrates a self-validating system for producing the core scaffold.[1]
-
Reagent Preparation:
-
Feed A: Dissolve 4-chloro-3-vinylpyridine (1.0 equiv) and a suitable photoredox catalyst (e.g., 1 mol% 3DPA2FBN) in anhydrous DMF.
-
Feed B: Dissolve the primary amine (e.g., cyclohexylamine, 1.0 equiv) and a radical initiator precursor (e.g., 20 mol% NaN₃) in anhydrous DMF.
-
Feed C: Dissolve a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.
-
-
Hydroaminoalkylation (HAA) Step:
-
Pump reagent feeds A and B through a T-mixer into a flow reactor equipped with a visible light source (e.g., blue LEDs).
-
The photoredox-catalyzed reaction generates a radical intermediate from the amine, which adds to the vinyl group of the pyridine. This forms the key C-C bond and produces the hydroaminoalkylation intermediate.
-
-
SNAr Cyclization Step:
-
The output stream from the first reactor is mixed with reagent feed C.
-
This mixture is directed into a second, high-temperature flow reactor (heated to ~220°C for the less reactive C-Cl bond).[1]
-
The high temperature and basic conditions promote an intramolecular Nucleophilic Aromatic Substitution (SNAr), where the secondary amine displaces the chlorine atom to form the piperidine ring, yielding the final tetrahydronaphthyridine product.
-
-
Workup and Purification:
-
The steady-state mixture from the second reactor is collected.
-
The solvent is removed in vacuo (e.g., using a spiral evaporator) to yield the crude product, which is often of high purity due to the efficiency of the flow reaction.
-
PART 3: Chemical Reactivity and Strategic Derivatization
The true synthetic power of 8-Bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its C8-bromo group. This functionality serves as a versatile chemical handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[5]
Key Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6]
Caption: Key cross-coupling reactions for derivatization.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for the arylation of 8-Bromo-1,2,3,4-tetrahydronaphthyridine.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
-
-
Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the mixture to a temperature between 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove inorganic salts.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,2,3,4-tetrahydronaphthyridine.
-
PART 4: Applications in Medicinal Chemistry
The tetrahydronaphthyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds targeting a range of diseases.
-
CXCR4 Antagonists: The 5,6,7,8-tetrahydro-1,6-naphthyridine core was developed as a bioisostere of tetrahydroisoquinoline to create potent CXCR4 antagonists. This modification successfully reduced off-target activity against the CYP2D6 enzyme, leading to compounds with improved drug-like profiles for potential use in HIV entry inhibition and other therapeutic areas.[2]
-
Arginine Mimetics: Tetrahydro-1,8-naphthyridines serve as effective mimetics of the guanidinium group of arginine. This allows them to replicate key salt-bridge binding interactions with aspartic acid residues in protein targets. This strategy has been successfully employed in the design of αvβ₃ integrin inhibitors.[4]
-
Kinase Inhibitors: Morphing a quinoline scaffold into a tetrahydronaphthyridine was a key strategy in the development of Roblitinib (FGF401), a selective inhibitor of the FGFR4 kinase, to improve aqueous solubility and overall pharmaceutical properties.[1]
-
CNS Applications: The 1,8-naphthyridine scaffold and its derivatives have been explored for a wide range of applications in neurological disorders, including Alzheimer's disease and depression.[7][8]
Conclusion
8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure provides an excellent starting point for exploring new chemical space, while the reactive bromine handle allows for systematic and extensive Structure-Activity Relationship (SAR) studies through reliable cross-coupling chemistry. The development of automated flow synthesis further enhances its value by enabling rapid, scalable access to this important scaffold. For researchers and drug development professionals, mastering the properties and reactivity of this compound opens a direct path to novel therapeutics.
References
- (No Source)
-
Cao, Q., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
- (No Source)
-
ResearchGate. (n.d.). Tetrahydronaphthyridines and their importance. Retrieved from [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemicalbridge. (n.d.). 8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-1,6-naphthyridine. Retrieved from [Link]
-
Ramirez, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
- (No Source)
- (No Source)
- (No Source)
- (No Source)
-
Sravanthi, G., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]
- (No Source)
-
Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]
- (No Source)
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- (No Source)
- (No Source)
- (No Source)
-
Lynn, S. M., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
- (No Source)
- (No Source)
Sources
- 1. rsc.org [rsc.org]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | C12H5BrO3 | CID 66493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
